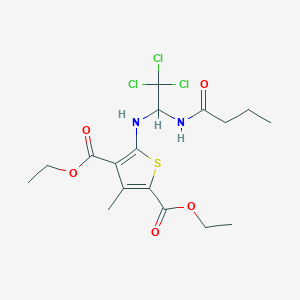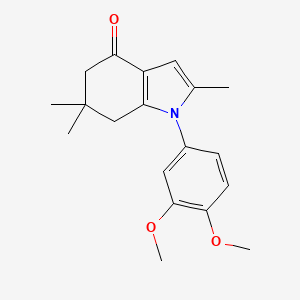
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are an important component of many natural and synthetic drugs .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . Theoretical calculations for the reaction pathway can be performed using methods like the Minnesota Global Hybrid functional M06-2X and a 6-31++G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions of similar compounds involve several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be measured .Scientific Research Applications
Neo-Lignan Identification
- Context : Neo-lignans are a class of secondary metabolites in plants, having diverse applications in pharmaceuticals and biotechnology.
- Research Insight : A study on the identity of neo-lignans from Virola sebifera fruits revealed discrepancies in the physical and spectroscopic data of synthetic samples compared to those in the isolation paper, highlighting the importance of accurate identification in pharmaceutical applications (Harrowven, Newman, & Knight, 1998).
Polymorphism in Pharmaceuticals
- Context : Polymorphism in pharmaceuticals refers to the ability of a substance to exist in more than one form or crystal structure, which can affect drug stability and bioavailability.
- Research Insight : The polymorphism of a compound structurally related to 1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one was characterized using various techniques, including X-ray powder diffractometry and differential scanning calorimetry. This research aids in understanding how polymorphism impacts drug design and development (Miyamae et al., 1991).
Crystallography in Material Science
- Context : Crystallography is crucial in material science for understanding the arrangement of atoms in solids, which affects their properties and applications.
- Research Insight : The crystallographic study of compounds related to 1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one revealed specific P-O and Se-O interactions. These insights are valuable in designing materials with desired chemical and physical properties (Allen et al., 1990).
Synthesis in Organic Chemistry
- Context : Synthesis in organic chemistry is vital for creating new compounds with potential applications in various fields like medicine, agriculture, and technology.
- Research Insight : A study described the one-pot synthesis of 1,4-dihydropyridine derivatives, demonstrating the role of different substituents in affecting the self-assembly and crystal packing of compounds. This research is significant in the field of synthetic organic chemistry for the development of new compounds (Shashi, Prasad, & Begum, 2020).
Chemical Reactivity and Applications
- Context : Understanding the chemical reactivity of compounds is essential for their application in various chemical processes and product development.
- Research Insight : The study on the reactivity of 3-substituted indolin-2-ones in Vilsmeier-type reactions provides insights into the potential applications of these compounds in chemical synthesis (Black, Ivory, & Kumar, 1996).
Safety And Hazards
Future Directions
The future directions of research on similar compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed characterization of their properties, and exploration of their potential uses in various fields .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPBZFPYVFIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)
![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)
![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)

![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)
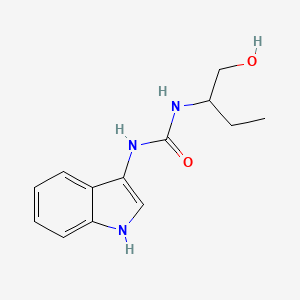

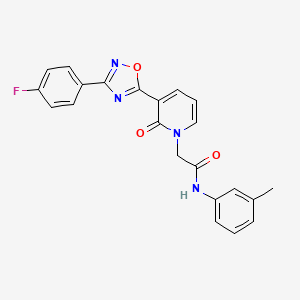

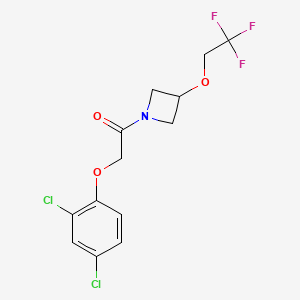
![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)
